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Compound of Interest

Compound Name: Fmoc-D-Asp(OtBu)-OH

Cat. No.: B1310934

An In-Depth Spectroscopic Analysis of Fmoc-D-
Asp(OtBu)-OH

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) Data of a Key
Building Block in Peptide Synthesis.

This technical guide provides a comprehensive interpretation of the spectroscopic data for N-a-
(9-Fluorenylmethoxycarbonyl)-D-aspartic acid 4-tert-butyl ester, commonly known as Fmoc-D-
Asp(OtBu)-OH. As a crucial protected amino acid derivative in solid-phase peptide synthesis, a
thorough understanding of its analytical data is paramount for quality control and reaction
monitoring. This document presents a detailed analysis of its *H NMR, 3C NMR, FT-IR, and
Mass Spectrometry data, supported by experimental protocols and structural visualizations.

Chemical Structure and Spectroscopic Overview

Fmoc-D-Asp(OtBu)-OH is a derivative of the amino acid aspartic acid where the alpha-amino
group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the side-chain carboxylic
acid is protected as a tert-butyl (OtBu) ester. This dual protection strategy allows for its
controlled incorporation into a growing peptide chain.
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Chemical Structure of Fmoc-D-Asp(OtBu)-OH

Fmoc Group D-Aspartate Backbone

Amide Bond -

Fmoc-NH- -CH(CH2-COO-tBu)-COOH

Click to download full resolution via product page
Caption: Logical relationship of the functional groups in Fmoc-D-Asp(OtBu)-OH.

The spectroscopic data presented herein provides unambiguous confirmation of this structure.
1H and 13C NMR spectroscopy elucidate the carbon-hydrogen framework, IR spectroscopy
identifies the key functional groups, and mass spectrometry confirms the molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The
following sections detail the *H and *3C NMR data for Fmoc-D-Asp(OtBu)-OH.

1H NMR Data

The *H NMR spectrum of Fmoc-D-Asp(OtBu)-OH exhibits characteristic signals for the Fmoc,
D-aspartate, and tert-butyl moieties. The chemical shifts (d) are reported in parts per million
(ppm) relative to a standard reference.
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Proton Assignment Chemical Shift (3, Multiplicity Coupling Constant
ppm) (J, Hz)

Fmoc-H (aromatic) 7.78-7.30 Multiplet

NH (amide) ~5.8 Doublet ~8.0

0-CH (aspartate) ~4.6 Multiplet

Fmoc-CH ~4.2 Triplet ~7.0

Fmoc-CH:2 ~4.4 Doublet ~7.0

B-CH: (aspartate) ~2.8 Multiplet

tert-Butyl (CHs) 1.45 Singlet

COOH >10.0 Broad Singlet

Note: Specific chemical shifts and coupling constants can vary slightly depending on the
solvent and concentration.

Interpretation:

e The aromatic protons of the Fmoc group appear as a complex multiplet in the downfield
region (7.78-7.30 ppm).

o The amide proton (NH) signal is typically a doublet due to coupling with the adjacent a-CH.
e The a-proton of the D-aspartate residue resonates around 4.6 ppm.

e The methine (CH) and methylene (CH-2) protons of the Fmoc group's fluorenyl ring system
are observed at approximately 4.2 and 4.4 ppm, respectively.

e The diastereotopic 3-protons of the aspartate side chain appear as a multiplet around 2.8
ppm.

e Assharp singlet at approximately 1.45 ppm, integrating to nine protons, is characteristic of the
tert-butyl ester.
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» The carboxylic acid proton is typically a broad singlet at a very downfield chemical shift, often

above 10 ppm, and may be subject to exchange with residual water in the solvent.

13C NMR Data

The proton-decoupled 3C NMR spectrum provides information on the carbon skeleton of the

molecule.

Carbon Assignment

Chemical Shift (3, ppm)

Carbonyl (COOH) ~173
Carbonyl (Ester C=0) ~170
Carbonyl (Urethane C=0) ~156
Fmoc (aromatic C) 144 - 120
tert-Butyl (quaternary C) ~82
Fmoc (CH) ~67

o-C (aspartate) ~53
Fmoc (CH2) ~47

B-C (aspartate) ~37
tert-Butyl (CHs) ~28

Note: These are approximate chemical shifts and can vary with experimental conditions.

Interpretation:

e The three carbonyl carbons of the carboxylic acid, tert-butyl ester, and the Fmoc-carbamate

are found in the downfield region of the spectrum.

e The numerous signals between 144 and 120 ppm correspond to the aromatic carbons of the

Fmoc group.

e The quaternary carbon of the tert-butyl group is observed around 82 ppm.
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e The a-carbon of the aspartate residue is typically found around 53 ppm.

e The aliphatic carbons of the Fmoc group (CH and CHz) and the aspartate side chain ((3-C)
resonate in the upfield region.

e The three equivalent methyl carbons of the tert-butyl group give rise to a single signal at
approximately 28 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on
their characteristic vibrational frequencies.

Wavenumber (cm—1) Vibrational Mode Functional Group
3300 - 2500 (broad) O-H stretch Carboxylic Acid
~3300 (sharp) N-H stretch Amide (in carbamate)
3100 - 3000 C-H stretch (sp?) Aromatic (Fmoc)
3000 - 2850 C-H stretch (sp?) Aliphatic
~1740 C=0 stretch Ester (tert-butyl)
~1710 C=0 stretch Carboxylic Acid
~1690 C=0 stretch Amide (in carbamate)
~1530 N-H bend Amide (in carbamate)
~1250 C-O stretch Ester & Carboxylic Acid
Interpretation:

e Avery broad absorption band in the 3300-2500 cm~1 region is characteristic of the O-H
stretching vibration of the carboxylic acid, often overlapping with C-H stretching frequencies.

o The N-H stretch of the carbamate is typically observed as a sharper peak around 3300 cm™1,
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Aromatic and aliphatic C-H stretching vibrations are seen just above and below 3000 cm~1,
respectively.

The spectrum displays three distinct carbonyl (C=0) stretching bands: one for the tert-butyl
ester, one for the carboxylic acid, and one for the Fmoc-carbamate.

The N-H bending vibration of the amide within the carbamate group is also a key diagnostic
peak.

Strong C-O stretching vibrations from the ester and carboxylic acid groups are present in the
fingerprint region.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight

of the compound and can provide structural information through fragmentation analysis.

Parameter Value

Molecular Formula C23H25NOe

Molecular Weight 411.45 g/mol

Observed [M+H]* ~412.17 m/z

Observed [M+Na]* ~434.15 m/z
Interpretation:

The molecular weight of Fmoc-D-Asp(OtBu)-OH is 411.45 g/mol .

In positive ion mode ESI-MS, the compound is readily observed as the protonated molecule
[M+H]* at an m/z value of approximately 412.17.

An adduct with sodium, [M+Na]*, is also commonly observed at an m/z of approximately
434.15.

Fragmentation of the molecular ion can occur, with common losses including the tert-butyl
group (loss of 56 Da) and the Fmoc group (loss of 222 Da).
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Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

General Spectroscopic Analysis Workflow

Sample Preparation

Fmoc-D-Asp(OtBu)-OH

T T

Dissolve in deuterated solvent Prepare KBr pellet or thin film Dissolve in suitable solvent
(e.g., CDCIs or DMSO-ds) P P (e.g., ACN/H20 with formic acid)

; l /

Acquire *H and 3C spectra Acquire FT-IR spectrum Analyze by ESI-MS
\ Data Interpletation /
Chemical Shifts & m/z Values &

Vibrational Frequencies

Conclusion

Structural Confirmation

Coupling Constants Fragmentation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of Fmoc-D-Asp(OtBu)-OH.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of Fmoc-D-Asp(OtBu)-OH was dissolved in 0.6
mL of a suitable deuterated solvent (e.g., chloroform-d, CDCIs, or dimethyl sulfoxide-de,
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DMSO-ds) in a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra were recorded on a 400 MHz or higher field NMR
spectrometer.

e 1H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to obtain
a good signal-to-noise ratio. Chemical shifts were referenced to the residual solvent peak.

e 13C NMR Acquisition: The proton-decoupled 3C NMR spectrum was acquired with a
sufficient number of scans. Chemical shifts were referenced to the solvent peak.

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): A small amount of Fmoc-D-Asp(OtBu)-OH (1-2
mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an
agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a
hydraulic press.

 Instrumentation: The FT-IR spectrum was recorded using a Fourier Transform Infrared
spectrometer.

e Acquisition: A background spectrum of the pure KBr pellet was first recorded. The sample
pellet was then placed in the sample holder, and the spectrum was acquired over the range
of 4000-400 cm~1,

Mass Spectrometry (MS)

o Sample Preparation: A dilute solution of Fmoc-D-Asp(OtBu)-OH was prepared by dissolving
a small amount of the compound in a mixture of acetonitrile and water (typically 1:1 v/v) with
0.1% formic acid to aid in protonation.

e Instrumentation: The analysis was performed on an Electrospray lonization Mass
Spectrometer (ESI-MS).

¢ Acquisition: The sample solution was introduced into the ESI source via direct infusion or
through a liquid chromatography system. The mass spectrum was acquired in the positive
ion mode over a suitable m/z range.
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Conclusion

The collective spectroscopic data from NMR, IR, and MS analyses provide a detailed and
consistent structural elucidation of Fmoc-D-Asp(OtBu)-OH. The presented data and
interpretations serve as a valuable reference for researchers in the fields of peptide chemistry
and drug development, ensuring the correct identification and quality assessment of this
essential building block. The provided experimental protocols offer a standardized approach for
obtaining reproducible and high-quality spectroscopic data.

 To cite this document: BenchChem. [Spectroscopic data interpretation for Fmoc-D-
Asp(OtBu)-OH (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1310934#spectroscopic-data-interpretation-for-fmoc-
d-asp-otbu-oh-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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